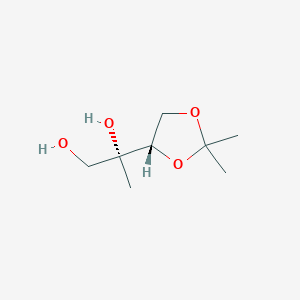
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(2,2-Dimethyl-1,3-dioxolan-4alpha-yl)-1-methylethane-1,2-diol is a chiral compound with a complex structure that includes a dioxolane ring and multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,2-Dimethyl-1,3-dioxolan-4alpha-yl)-1-methylethane-1,2-diol typically involves the formation of the dioxolane ring followed by the introduction of the hydroxyl groups. One common method is the reaction of a suitable diol with an aldehyde or ketone under acidic conditions to form the dioxolane ring. The stereochemistry can be controlled using chiral catalysts or starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
®-1-(2,2-Dimethyl-1,3-dioxolan-4alpha-yl)-1-methylethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents such as SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohols.
Scientific Research Applications
Chemistry
In organic synthesis, ®-1-(2,2-Dimethyl-1,3-dioxolan-4alpha-yl)-1-methylethane-1,2-diol can be used as a building block for more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology and Medicine
This compound may have potential applications in drug development due to its unique structure and reactivity. It could be used as a precursor for the synthesis of biologically active molecules.
Industry
In materials science, ®-1-(2,2-Dimethyl-1,3-dioxolan-4alpha-yl)-1-methylethane-1,2-diol could be used in the production of polymers or as a stabilizer in various formulations.
Mechanism of Action
The mechanism by which ®-1-(2,2-Dimethyl-1,3-dioxolan-4alpha-yl)-1-methylethane-1,2-diol exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the presence of the dioxolane ring and hydroxyl groups, which can participate in various interactions and transformations.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2,2-Dimethyl-1,3-dioxolan-4alpha-yl)-1-methylethane-1,2-diol: The enantiomer of the compound .
1,3-Dioxolane derivatives: Compounds with similar ring structures but different substituents.
Polyhydroxylated compounds: Molecules with multiple hydroxyl groups that exhibit similar reactivity.
Uniqueness
®-1-(2,2-Dimethyl-1,3-dioxolan-4alpha-yl)-1-methylethane-1,2-diol is unique due to its specific stereochemistry and the presence of both a dioxolane ring and multiple hydroxyl groups. This combination of features makes it a versatile compound in various chemical and industrial applications.
Properties
IUPAC Name |
(2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4/c1-7(2)11-4-6(12-7)8(3,10)5-9/h6,9-10H,4-5H2,1-3H3/t6-,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVJWYFNIUERBD-POYBYMJQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(C)(CO)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)[C@@](C)(CO)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
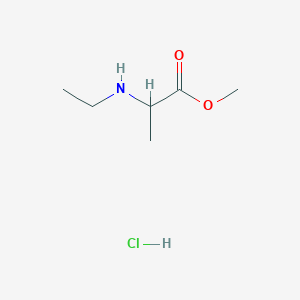

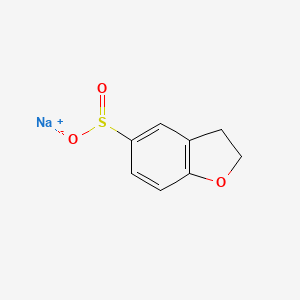
![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid](/img/structure/B8057302.png)
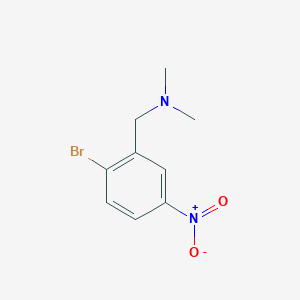


![3,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8057319.png)
![(1R,2R,4S)-7-(((9H-fluoren-9-yl)methoxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B8057324.png)

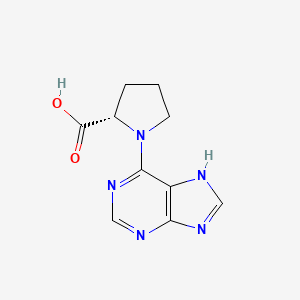
![2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide;hydrochloride](/img/structure/B8057351.png)
![[[[(1S)-1-(4-Bromophenyl)ethyl]amino](1,2,3,4-tetrahydro-2,3-dioxo-5-quinoxalinyl)methyl] phosphonic acid tetrasodium hydrate](/img/structure/B8057372.png)
![(S)-2-[(1-{5-[Methyl-(2-methyl-4-oxo-3,4-dihydro-quinazolin-6-ylmethyl)-amino]-thiophen-2-yl}-methanoyl)-amino]-pentanedioic acid](/img/structure/B8057377.png)
